molecular formula C6H16BrN B7814401 Triethylammonium bromide

Triethylammonium bromide

Cat. No.: B7814401
M. Wt: 182.10 g/mol
InChI Key: NRTLTGGGUQIRRT-UHFFFAOYSA-N
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Description

Triethylammonium bromide is a quaternary ammonium compound with the chemical formula C₆H₁₆BrN. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylammonium bromide can be synthesized through the reaction of triethylamine with hydrobromic acid. The reaction proceeds as follows:

N(CH2CH3)3+HBrN(CH2CH3)3HBr\text{N(CH}_2\text{CH}_3\text{)}_3 + \text{HBr} \rightarrow \text{N(CH}_2\text{CH}_3\text{)}_3\text{HBr} N(CH2​CH3​)3​+HBr→N(CH2​CH3​)3​HBr

In this reaction, triethylamine reacts with hydrobromic acid to form this compound. The reaction is typically carried out in an aqueous solution at room temperature.

Industrial Production Methods: On an industrial scale, this compound is produced by the direct alkylation of ammonia with bromoethane. This method involves the following steps:

    Alkylation: Ammonia reacts with bromoethane to form ethylammonium bromide.

    Further Alkylation: Ethylammonium bromide undergoes further alkylation with bromoethane to form diethylammonium bromide.

    Final Alkylation: Diethylammonium bromide reacts with bromoethane to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Triethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding amine oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solution.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Major Products Formed:

    Substitution Reactions: The major products are quaternary ammonium salts with different anions.

    Oxidation Reactions: The major products are amine oxides.

Scientific Research Applications

Organic Synthesis

Role as a Phase Transfer Catalyst
TEAB is frequently utilized as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. For example, TEAB has been employed in the synthesis of various organic compounds, including isatin derivatives, which exhibit significant biological activity against pathogens such as Staphylococcus aureus and Bacillus cereus .

Photopolymerization Processes
TEAB has also been shown to accelerate photopolymerization reactions. In studies involving methyl methacrylate, the addition of TEAB significantly enhanced the polymerization rate by facilitating the dissociation of photoinitiators into free ions . This property is beneficial in developing advanced materials with tailored properties.

Biological Applications

Antimicrobial Activity
Recent research highlights the antimicrobial properties of TEAB and its derivatives. Compounds synthesized from TEAB have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents . For instance, triethylammonium isatin hydrazones showed effectiveness comparable to that of established antibiotics against resistant bacterial strains.

Cytotoxicity Studies
TEAB has been investigated for its cytotoxic effects on various cell lines. Studies indicate that certain TEAB derivatives exhibit low cytotoxicity while maintaining significant antibacterial activity. This dual functionality makes them promising candidates for therapeutic applications .

Polymer Chemistry

Nanocomposite Development
TEAB is utilized in the preparation of polymer nanocomposites. Its ability to modify the surface properties of nanoparticles enhances their dispersion in polymer matrices, improving mechanical and thermal properties . Research indicates that TEAB-based nanocomposites can exhibit superior barrier properties and thermal stability compared to traditional composites.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of triethylammonium isatin hydrazones against various bacterial strains. The results indicated that these compounds exhibited significant inhibition zones against Staphylococcus aureus, including methicillin-resistant strains, showcasing their potential in clinical applications .

Case Study 2: Photopolymerization Enhancement

In photopolymerization experiments involving methyl methacrylate, the incorporation of TEAB resulted in a notable increase in polymer yield and molecular weight. This enhancement was attributed to TEAB's role in ion pair formation during the polymerization process .

Mechanism of Action

The mechanism of action of triethylammonium bromide involves its ability to form ionic bonds with various substrates. It acts as a phase transfer catalyst by facilitating the transfer of reactants between aqueous and organic phases. This is achieved through the formation of ion pairs, which increases the solubility of reactants in the organic phase.

Molecular Targets and Pathways:

    Ion Channels: It can interact with ion channels, affecting their function and modulating cellular processes.

    Enzymes: It can inhibit or activate enzymes by forming stable complexes with them.

Comparison with Similar Compounds

    Tetraethylammonium Bromide: Similar in structure but with an additional ethyl group.

    Triethylammonium Chloride: Similar but with a chloride ion instead of a bromide ion.

    Triethylammonium Iodide: Similar but with an iodide ion instead of a bromide ion.

Uniqueness: Triethylammonium bromide is unique due to its specific ionic properties and solubility characteristics, which make it particularly useful as a phase transfer catalyst. Its ability to form stable complexes with various substrates also distinguishes it from other similar compounds.

Q & A

Basic Research Questions

Q. How is the crystal structure of triethylammonium bromide determined using X-ray diffraction?

Methodological Answer: The crystal structure is determined via single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) to minimize thermal motion and improve resolution. Key steps include:

  • Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
  • Structure Solution : Direct methods (e.g., SHELXS) to locate heavy atoms (Br, N), followed by Fourier mapping for lighter atoms .
  • Refinement : Full-matrix least-squares refinement on F2F^2 using SHELXL, with constraints for hydrogen atoms (riding model) and anisotropic displacement parameters for non-H atoms .
  • Validation : Analyze RR-factors (R1=0.020R1 = 0.020), twinning ratios (e.g., 0.68:0.32 for inversion twins), and residual electron density (<0.39 e Å3^{-3}) .

Q. What software tools are recommended for refining crystal structures of this compound?

Methodological Answer:

  • SHELX Suite : SHELXL for refinement (supports twinning correction and high-resolution data), SHELXS for structure solution, and SHELXD for experimental phasing .
  • Preprocessing : Use APEX2 and SAINT for data integration and reduction .
  • Validation : Check geometric parameters (e.g., C–C bond lengths) and RintR_{\text{int}} (<0.026) to ensure data quality .

Q. How can high-quality single crystals of this compound be prepared for structural studies?

Methodological Answer:

  • Synthesis : Isolate the compound as a byproduct during organic synthesis (e.g., in the preparation of brominated pyrrolidinones) .
  • Crystallization : Slowly evaporate a saturated solution in acetonitrile or ethanol to obtain colorless, rod-shaped crystals (0.27 × 0.11 × 0.10 mm) .
  • Handling : Store crystals at low temperatures (90 K) to prevent disorder in ethyl groups, as observed in room-temperature structures .

Q. What role does this compound play in deep eutectic solvents (DES)?

Methodological Answer:

  • DES Formation : Acts as a hydrogen bond acceptor (HBA) in combination with hydrogen bond donors (e.g., carboxylic acids). For example, triethylammonium formate DESs are used for extractive desulfurization .
  • Computational Modeling : Optimize DES interactions using DFT methods (e.g., B3LYP/6-31++G(d,p)) to study CO2_2 solubility or anion effects (Br^- vs. Cl^-) .

Q. How is this compound utilized in biochemical separations?

Methodological Answer:

  • RNA Purification : Precipitate RNA as the triethylammonium salt by adding sodium benzoate and ethanol to remove polysaccharides like glycogen .
  • Chromatography : Use tetraethylammonium bromide solutions in mobile phases (e.g., methanol/water mixtures) for ion-pair chromatography of charged analytes .

Advanced Research Questions

Q. How can twinned crystals of this compound be analyzed and refined?

Methodological Answer:

  • Detection : Calculate Flack parameter (0.32(3)) and domain ratios (0.68:0.32) using SHELXL to identify inversion twinning .
  • Refinement : Apply the TWIN/BASF commands in SHELXL to model twin laws (e.g., h,k,l-h, -k, l) and partition intensity contributions from overlapping domains .
  • Validation : Compare RR-factors for twinned vs. untwinned models and assess residual density maps for artifacts .

Q. What methodologies improve the refinement of hydrogen atom positions in this compound structures?

Methodological Answer:

  • Riding Model : Fix C–H bond lengths (0.96–0.97 Å) and UisoU_{\text{iso}} values (1.2–1.5×Ueq_{\text{eq}} of parent atoms) during refinement .
  • Neutron Diffraction : For high-precision studies, use deuterated samples to locate H atoms directly, though this is rare due to cost .

Q. How do temperature-induced space group changes affect the structural analysis of this compound?

Methodological Answer:

  • Low-Temperature Effects : At 90 K, the space group shifts from P63mcP6_3mc (room temperature) to P31cP31c, eliminating ethyl group disorder and reducing RR-factors by 50% .
  • Validation : Compare anisotropic displacement parameters (ADPs) and geometric restraints (e.g., torsion angles) between temperature variants to confirm structural rigidity .

Q. How can contradictions in DES properties involving this compound be resolved?

Methodological Answer:

  • Experimental Design : Systematically vary HBA:HD ratios (e.g., 1:2 to 1:6) and characterize DES viscosity, conductivity, and CO2_2 uptake using DFT and MD simulations .
  • Spectral Analysis : Validate hydrogen bonding via FTIR (e.g., N–H stretching at 3000–3500 cm1^{-1}) and compare with computational predictions .

Q. What strategies address discrepancies in bromide content during synthetic applications of this compound?

Methodological Answer:

  • Purification : Wash reaction products with carboxylic acids (e.g., acetic acid) to reduce residual bromide content from >20% to <1.4% (verified via 1H^1\text{H} NMR integrals) .
  • Analytical QC : Use ion chromatography or XPS to quantify Br^- levels and ensure compliance with purity thresholds (e.g., <99% for chromatographic grades) .

Properties

IUPAC Name

triethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLTGGGUQIRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121-44-8 (Parent)
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-70-4
Record name Triethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylammonium bromide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Triethylammonium bromide
Triethylammonium bromide
Triethylammonium bromide
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